

# Leucettinib-92: A Potent Dual Inhibitor of DYRK and CLK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Leucettinib-92 |           |
| Cat. No.:            | B12382337      | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucettinib-92 is a member of the leucettinib family, a class of potent kinase inhibitors that target the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[1][2] These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers.[3][4] Leucettinib-92, derived from the marine sponge natural product Leucettamine B, has emerged as a valuable research tool and a potential lead compound for therapeutic development due to its potent and dual inhibitory activity.[1][2] This technical guide provides a comprehensive overview of Leucettinib-92, including its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.

## Data Presentation: Kinase Inhibition Profile of Leucettinib-92

The inhibitory activity of **Leucettinib-92** has been quantified against a panel of DYRK and CLK kinases, with IC50 values determined through in vitro kinase assays. The data presented below summarizes the potency of **Leucettinib-92**, highlighting its dual inhibitory nature.



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| CLK1          | 147       |
| CLK2          | 39        |
| CLK3          | 800       |
| CLK4          | 5.2       |
| DYRK1A        | 124       |
| DYRK1B        | 204       |
| DYRK2         | 160       |
| DYRK3         | 1000      |
| DYRK4         | 520       |
| GSK3β         | 2780      |

Table 1: Inhibitory concentration (IC50) values of **Leucettinib-92** against a panel of kinases. Data sourced from MedChemExpress.[3][4]

### **Signaling Pathways**

The therapeutic potential of **Leucettinib-92** stems from its ability to modulate signaling pathways regulated by DYRK and CLK kinases. These kinases play crucial roles in cellular functions such as mRNA splicing, cell cycle control, and neuronal development.[3][4]

### **DYRK1A Signaling Pathway**

DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[5] It phosphorylates a multitude of substrates, including transcription factors and proteins involved in synaptic plasticity.





Click to download full resolution via product page

Caption: DYRK1A Signaling Pathway and Inhibition by Leucettinib-92.

### **CLK Signaling Pathway**







The CLK family of kinases are critical regulators of alternative mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of this process is associated with various diseases, including cancer.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B-MedSci.cn [medsci.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Leucettinib-92: A Potent Dual Inhibitor of DYRK and CLK Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382337#leucettinib-92-as-a-dyrk-clk-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com